Methyl 3-ethyl-2-hydroxybenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-ethyl-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-7-5-4-6-8(9(7)11)10(12)13-2/h4-6,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUVIMZJBWFGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20824583 | |
| Record name | Methyl 3-ethyl-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20824583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75871-40-8 | |
| Record name | Methyl 3-ethyl-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20824583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 3 Ethyl 2 Hydroxybenzoate and Analogous Structures
Esterification Reactions for Hydroxybenzoate Synthesis
Esterification is a fundamental reaction in the synthesis of hydroxybenzoates. The choice of method depends on the specific characteristics of the starting materials, particularly the reactivity of the phenolic hydroxyl group.
Classical Fischer Esterification and its Mechanistic Variants in Salicylate (B1505791) Derivative Synthesis
Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orgchemguide.co.uk This reaction is reversible, and to favor the formation of the ester, water is often removed as it is formed, or an excess of one of the reactants is used. byjus.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. wikipedia.orgbyjus.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. wikipedia.org Subsequent proton transfer and elimination of water yield the final ester product. wikipedia.orgbyjus.com
In the context of salicylate derivatives like methyl 3-ethyl-2-hydroxybenzoate, the starting material would be 3-ethyl-2-hydroxybenzoic acid and methanol (B129727). Concentrated sulfuric acid is a common catalyst for this transformation. chemguide.co.uk While effective for many alcohols, the direct esterification of phenols with carboxylic acids is often slow and inefficient. chemguide.co.uklibretexts.org
A well-known application of this reaction is the synthesis of methyl salicylate (oil of wintergreen) from salicylic (B10762653) acid and methanol. youtube.comwinthrop.edu This process highlights the general utility of Fischer esterification for creating salicylate esters. The reaction is thermodynamically controlled, meaning the most stable ester is typically the major product. wikipedia.org
Direct Esterification of Phenols with Carboxylic Acids and Anhydrides
Due to the lower reactivity of phenols compared to alcohols in classical Fischer esterification, more reactive acylating agents such as acyl chlorides and acid anhydrides are frequently employed. chemguide.co.uklibretexts.org Phenols can react with acyl chlorides, like ethanoyl chloride, at room temperature to form esters. libretexts.org To accelerate the reaction, especially with less reactive acyl chlorides like benzoyl chloride, the phenol (B47542) can first be converted to a more nucleophilic phenoxide ion by treatment with a base such as sodium hydroxide (B78521). libretexts.orgyoutube.com
Acid anhydrides also serve as effective reagents for the esterification of phenols. libretexts.org These reactions are generally slower than those with acyl chlorides and may require heating. chemguide.co.uk Similar to the acyl chloride procedure, converting the phenol to its corresponding phenoxide can enhance the reaction rate. libretexts.org An important industrial example that utilizes a similar reaction is the synthesis of aspirin, where the phenolic hydroxyl group of salicylic acid is acetylated using acetic anhydride. youtube.com
Recent advancements have explored various catalysts to facilitate the direct esterification of phenols. For instance, heteropolyacids have been shown to be effective catalysts for the direct esterification of cinnamic acids with phenols. researchgate.net Other methods involve the use of coupling agents like carbodiimides (e.g., DCC or the water-soluble EDC) which activate the carboxylic acid for attack by the phenol. researchgate.net
| Reagent Type | Example | Conditions | Reactivity with Phenols |
| Carboxylic Acid | Acetic Acid | Acid catalyst, heat | Slow |
| Acyl Chloride | Ethanoyl Chloride | Room temperature or with base | Fast |
| Acid Anhydride | Acetic Anhydride | Warming or with base | Moderate |
Regioselective Functionalization Strategies
The synthesis of specifically substituted aromatic compounds like this compound requires precise control over the placement of functional groups on the benzene (B151609) ring. This is achieved through various regioselective functionalization strategies.
Alkylation and Alkoxylations on Phenolic and Carboxyl Groups
Alkylation can be directed to either the phenolic hydroxyl group or the carboxylic acid group, depending on the chosen reagents and reaction conditions. The protection of one group allows for the selective alkylation of the other. For instance, the phenolic hydroxyl group is acidic enough to react with a variety of bases and nucleophiles. oup.com
In the synthesis of 4-alkoxy-2-hydroxybenzaldehydes, regioselective alkylation of the 4-hydroxy group is achieved using alkyl halides in the presence of a base like cesium bicarbonate. nih.gov This base is mild enough to selectively deprotonate the more acidic 4-hydroxyl group over the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding. nih.gov
Alkylation can also be performed on the carboxylic acid group to form an ester. This is typically achieved through esterification reactions as described in section 2.1.
Targeted Hydroxylation of Aromatic Systems
The introduction of a hydroxyl group onto an aromatic ring at a specific position is a critical step in the synthesis of many phenolic compounds. The regioselectivity of aromatic hydroxylation is heavily influenced by the directing effects of existing substituents on the ring. fiveable.me Electron-donating groups, such as hydroxyl (-OH) and alkyl groups, are typically ortho- and para-directing for electrophilic aromatic substitution. quora.comquizlet.com
For a substrate like ethylbenzene, hydroxylation can occur on the aromatic ring or on the ethyl side chain. nih.govcdnsciencepub.com Enzymes like cytochrome P450 have been shown to hydroxylate ethylbenzene, primarily at the benzylic position of the ethyl group. nih.gov Chemical methods for aromatic hydroxylation often employ strong oxidizing agents like hydrogen peroxide, sometimes in the presence of a catalyst. mdpi.comrsc.org The challenge lies in controlling the position of hydroxylation and preventing over-oxidation to quinones or other byproducts. mdpi.comresearchgate.net
Recent research has focused on developing transition-metal-free methods for directed C-H hydroxylation. For example, a boron-mediated chelation-assisted strategy allows for the ortho-hydroxylation of arenes bearing amide directing groups under mild conditions. nih.gov
| Hydroxylation Method | Reagent/Catalyst | Selectivity |
| Enzymatic | Cytochrome P450 | Primarily benzylic position of ethyl group nih.gov |
| Chemical | Hydrogen Peroxide | Can be non-selective, depends on catalyst mdpi.comrsc.org |
| Directed C-H Functionalization | Boron-mediated | Ortho to directing group nih.gov |
Green Chemistry Approaches in Benzoate (B1203000) Ester Synthesis
The synthesis of benzoate esters, including this compound, is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy efficiency, and waste minimization. These approaches offer environmentally benign alternatives to traditional methods that often rely on harsh catalysts and volatile organic solvents.
A significant advancement in green organic synthesis is the development of methods that operate without the need for either a catalyst or a solvent. These reactions are typically driven by thermal energy, where a neat mixture of the reactants, such as a carboxylic acid and an alcohol, are heated to produce the desired ester and water. This approach offers an efficient, one-pot procedure that dramatically simplifies work-up and reduces chemical waste. For instance, related three-component reactions have been successfully performed by heating a mixture of reactants in a sand bath, which avoids the generation of volatile materials associated with traditional oil baths. researchgate.net
While not strictly catalyst-free, a related green strategy involves replacing traditional corrosive liquid acid catalysts like sulfuric acid with reusable solid-acid catalysts. Cation exchange resins, for example, can be used to catalyze the esterification of hydroxybenzoic acids. google.com These catalysts can be easily removed from the reaction mixture by simple filtration and can be regenerated and reused, offering economic and environmental benefits. google.com Another approach in this vein is the use of metal-free organocatalysts, which provide a less toxic alternative to metal-based catalysts for cycloaddition reactions leading to complex heterocyclic structures. nih.gov In these systems, a bifunctional catalyst with both a hydrogen-bond-donating group (like a phenol) and a basic amine can work synergistically to activate the reactants. nih.gov
Microwave-assisted organic synthesis has emerged as a transformative technology and a key tool for implementing green chemistry. ajrconline.orgnih.gov This technique utilizes microwave irradiation to provide rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, improved product yields, and often cleaner reactions with fewer side products. ajrconline.orgnih.gov The efficiency of microwave heating can significantly lower energy consumption and allows for rapid process optimization. nih.gov
The synthesis of benzoate esters and their derivatives is particularly amenable to microwave irradiation. Conventional methods for esterification can require refluxing for several hours. In contrast, microwave-assisted protocols can often reduce reaction times to mere minutes. semanticscholar.org For example, the synthesis of amides from ethyl salicylate under solvent-free microwave conditions (60°C) was achieved in 45 minutes, a 32-fold reduction in time compared to the 24 hours required for conventional heating. researchgate.net In the synthesis of analogous esters, microwave irradiation has been shown to reduce reaction times from 6-12 hours to between 45 minutes and 2.5 hours while maintaining or even improving yields. Research on the synthesis of hydrazides from methyl salicylate, a 2-hydroxybenzoate derivative, demonstrated a reaction completion time of just 3 minutes under 360 W microwave irradiation, compared to 6 hours via conventional reflux. semanticscholar.org
The table below summarizes comparative data for conventional versus microwave-assisted synthesis for analogous ester and derivative reactions.
| Product Type | Conventional Method | Microwave-Assisted Method | Yield | Reference |
| Ethyl 3-methylbenzoate (B1238549) | 6 hours (Reflux) | 45 minutes (100°C, 300 W) | 91% | |
| Ethyl 3-methylbenzoate | 12 hours | 2.5 hours (100 W, 80°C) | 85% | |
| Salicylhydrazide | 6 hours (Reflux) | 3 minutes (360 W) | 61.1% | semanticscholar.org |
| Amides from Ethyl Salicylate | 24 hours (Hot-plate) | 45 minutes (60°C) | 80-99% | researchgate.net |
This table is interactive. You can sort and filter the data by clicking on the headers.
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, leveraging the high efficiency and selectivity of enzymes or whole microbial cells to perform chemical transformations. researchgate.net These reactions are conducted under mild conditions of temperature and pH, minimizing energy consumption and the formation of degradation byproducts. The inherent chemo-, regio-, and stereospecificity of enzymes is a key advantage, allowing for the production of highly pure target molecules. researchgate.net
Two primary approaches are utilized in biocatalytic ester synthesis:
Isolated Enzymes: Hydrolase enzymes, particularly lipases and cutinases, are highly effective for catalyzing esterification and transesterification reactions. These enzymes can be immobilized on solid supports, which enhances their stability and allows for easy separation from the reaction mixture and subsequent reuse. nih.gov A notable example is the use of immobilized lipase (B570770) B in a continuous-flow system for the transesterification of a benzoate ester analog, which achieved a 65% conversion at a mild temperature of 50°C in 2 hours. Microbial sources for such enzymes are diverse and include fungal species like Fusarium solani and Aspergillus nidulans, as well as bacteria such as Pseudomonas putida. nih.gov
Whole-Cell Biocatalysis: Using whole microbial cells, often in a "resting state" where they are not growing, provides a robust environment for the enzymes. researchgate.net The cell protects the enzyme from the bulk reaction environment and, crucially, contains all the necessary cofactors and regeneration systems required for complex enzymatic pathways. This eliminates the need to add expensive cofactors to the reaction medium, making the process more economically viable. researchgate.net
The use of these biocatalytic methods represents a significant step towards developing truly sustainable manufacturing processes for fine chemicals and pharmaceutical intermediates.
Purification and Isolation Techniques in Advanced Organic Synthesis
The purification and isolation of the final product are critical steps in any synthetic workflow to ensure the required level of purity. In the context of advanced synthesis for compounds like this compound, a combination of standard and advanced techniques is employed.
Following the completion of a reaction, the initial work-up often involves filtration to remove solid materials such as heterogeneous catalysts (e.g., ion-exchange resins), immobilizing supports for enzymes, or precipitated byproducts. google.comsemanticscholar.org For reactions involving a liquid product, distillation under reduced pressure is a common and effective method for purification, particularly for separating the ester from lower-boiling starting materials or solvents. For example, the analogous compound ethyl 3-methylbenzoate can be purified by distillation at 110°C under a reduced pressure of 20 mmHg.
For solid esters or compounds that crystallize readily, recrystallization is a powerful purification technique. This involves dissolving the crude product in a suitable hot solvent or solvent mixture (e.g., ethanol/water) and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. semanticscholar.org
To assess the final purity of the isolated compound, analytical techniques are essential. High-Performance Liquid Chromatography (HPLC) , often coupled with a UV detector, is a standard method for determining the purity of benzoate esters and other aromatic compounds.
The table below outlines common purification techniques used in the synthesis of benzoate esters.
| Technique | Description | Application/Purpose | Reference |
| Filtration | Mechanical separation of a solid from a liquid. | Removal of solid catalysts, enzymes on supports, or solid byproducts post-reaction. | google.comsemanticscholar.org |
| Distillation (Reduced Pressure) | Purification of a liquid by selective boiling and condensation. | Separation of the target ester from volatile impurities or unreacted starting materials. | |
| Recrystallization | Dissolving a solid in a hot solvent and allowing it to cool to form pure crystals. | High-purity isolation of solid esters from soluble impurities. | semanticscholar.org |
| Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | Analytical assessment of final product purity. |
This table is interactive. You can sort and filter the data by clicking on the headers.
Advanced Spectroscopic Characterization and Structural Elucidation of Substituted Hydroxybenzoate Esters
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry for elucidating molecular structures. By examining the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For Methyl 3-ethyl-2-hydroxybenzoate, the ¹H NMR spectrum would display a unique signal for each chemically non-equivalent proton.
The chemical shift (δ) of each proton is influenced by the electron density around it; nearby electronegative atoms like oxygen tend to "deshield" protons, causing their signals to appear at higher chemical shifts (downfield). Protons on the aromatic ring are further deshielded due to the anisotropic magnetic field generated by the ring's π-electron system, typically causing them to resonate between 6.5 and 8.0 ppm. The signal for the phenolic hydroxyl (-OH) proton is often broad, and its position can be sensitive to factors like solvent, temperature, and concentration. In contrast, the protons of the aliphatic ethyl and methyl groups are more shielded and appear in the upfield region of the spectrum. The splitting pattern, or multiplicity, of a signal is determined by the number of adjacent non-equivalent protons (n) and follows the n+1 rule.
Table 1: Predicted ¹H NMR Data for this compound Note: The data in this table is predicted based on established principles of NMR spectroscopy, as experimental data for this specific compound is not publicly available.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |
|---|---|---|---|
| -OH | Variable (e.g., ~5.0-11.0) | Singlet (s), broad | 1H |
| Ar-H (C6-H) | ~7.5 | Doublet of doublets (dd) | 1H |
| Ar-H (C4-H) | ~7.3 | Doublet of doublets (dd) | 1H |
| Ar-H (C5-H) | ~6.8 | Triplet (t) | 1H |
| -OCH₃ | ~3.9 | Singlet (s) | 3H |
| -CH₂CH₃ | ~2.7 | Quartet (q) | 2H |
| -CH₂CH₃ | ~1.2 | Triplet (t) | 3H |
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon backbone of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon signal is a sensitive indicator of its hybridization (sp³, sp², sp) and its bonding environment.
Typically, carbonyl carbons of esters are highly deshielded and appear significantly downfield (around 170 ppm). Aromatic carbons and the carbon attached to the hydroxyl group resonate in the midfield region (approximately 110-160 ppm). The sp³ hybridized carbons of the methyl ester and the ethyl group are more shielded and thus appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound Note: The data in this table is predicted based on established principles of NMR spectroscopy, as experimental data for this specific compound is not publicly available.
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| C=O | ~170 |
| C2 (-OH) | ~155 |
| C3 (-CH₂CH₃) | ~138 |
| C6 | ~130 |
| C4 | ~125 |
| C5 | ~120 |
| C1 | ~115 |
| -OCH₃ | ~52 |
| -CH₂CH₃ | ~23 |
| -CH₂CH₃ | ~14 |
Two-dimensional (2D) NMR experiments provide a more in-depth view of molecular structure by revealing correlations between different nuclei. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly powerful for establishing atomic connectivity. chemicalbook.com
A COSY spectrum maps the coupling relationships between protons. For this compound, this would visually confirm the adjacencies of the aromatic protons and the coupling between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group. chemicalbook.com
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can offer significant structural insights through the analysis of its fragmentation patterns. docbrown.infomedchemexpress.comdocbrown.info
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of a molecule with extremely high precision. This precision allows for the determination of the elemental composition of a molecule from its exact mass. For this compound, with a molecular formula of C₁₀H₁₂O₃, HRMS would provide an exact mass that can be used to confirm this formula, distinguishing it from other potential compounds with the same nominal mass.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. The gas chromatograph first separates the components of a sample, and then the mass spectrometer generates a mass spectrum for each separated component.
When analyzing a pure sample of this compound, GC-MS would ideally show a single chromatographic peak. The mass spectrum corresponding to this peak would exhibit a molecular ion peak (M⁺), which represents the intact molecule, at a mass-to-charge ratio corresponding to its molecular weight. Furthermore, a predictable fragmentation pattern would emerge as the molecule breaks apart within the mass spectrometer. For this compound, characteristic fragments would likely result from the loss of the methoxy (B1213986) group (-OCH₃), the entire ester functional group (-COOCH₃), or cleavage of the ethyl side chain. The masses of these fragments provide corroborating evidence for the proposed structure.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. For this compound, LC would separate the compound from a sample matrix, after which MS would provide data on its mass and structural features through fragmentation analysis.
Research Findings:
Although specific LC-MS studies on this compound are not widely available, its behavior can be reliably predicted based on its structure and data from analogous hydroxybenzoate esters. The molecule has a molecular formula of C₁₀H₁₂O₃, corresponding to a monoisotopic mass of approximately 180.0786 Da. In typical LC-MS analysis using electrospray ionization (ESI), the compound would be expected to ionize readily in both positive and negative modes.
Positive Ion Mode (ESI+): The compound would likely form a protonated molecular ion, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 181.086.
Negative Ion Mode (ESI-): Deprotonation of the acidic phenolic hydroxyl group would yield the [M-H]⁻ ion at m/z 179.071.
Upon collision-induced dissociation (CID) in an MS/MS experiment, the parent ion would undergo characteristic fragmentation. The fragmentation pattern is crucial for structural confirmation. For this compound, key fragmentations are predicted to arise from the cleavage of the ester and alkyl groups. A notable fragmentation pathway for ortho-hydroxybenzoate esters is the loss of methanol (B129727) (CH₃OH) from the parent ion, a process facilitated by the proximity of the hydroxyl and methyl ester groups. docbrown.info Other expected cleavages include the loss of the methoxy radical (•OCH₃) and the ethyl group (C₂H₅). whitman.edulibretexts.orgmiamioh.edu
The table below summarizes the predicted key ions in the mass spectrum of this compound.
| Predicted Ion | Formula of Loss | Mass of Loss (Da) | Predicted Fragment m/z | Notes |
| [M+H]⁺ | - | - | 181.1 | Protonated parent molecule. |
| [M-H]⁻ | - | - | 179.1 | Deprotonated parent molecule. |
| [M+H - CH₃OH]⁺ | CH₃OH | 32 | 149.1 | Characteristic loss of methanol from the ortho-hydroxy ester structure. |
| [M+H - •OCH₃]⁺ | •OCH₃ | 31 | 150.1 | Loss of the methoxy radical from the ester group. |
| [M+H - C₂H₄]⁺ | C₂H₄ | 28 | 153.1 | Loss of ethene from the ethyl group via rearrangement. |
| [M+H - C₂H₅]⁺ | •C₂H₅ | 29 | 152.1 | Loss of the ethyl radical from the aromatic ring. |
This interactive table outlines the expected fragmentation data from an LC-MS/MS analysis.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Studies
Infrared (IR) and Raman spectroscopy are essential techniques for identifying functional groups and studying the vibrational modes of a molecule. The spectra provide a unique "fingerprint" based on how molecular bonds stretch, bend, and vibrate in response to electromagnetic radiation.
Research Findings:
Direct IR and Raman spectra for this compound are not found in standard databases. However, a detailed spectrum can be predicted by analyzing its constituent functional groups and comparing them with similar, well-characterized molecules like Methyl 2-hydroxybenzoate and Ethyl 3-hydroxybenzoate. nih.govnist.govdocbrown.info
The key vibrational modes expected for this compound are:
O-H Stretching: The phenolic hydroxyl group (O-H) is expected to produce a prominent, broad absorption band in the IR spectrum. Due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen of the ester group, this band is predicted to appear at a lower wavenumber, typically in the range of 3100-3300 cm⁻¹. docbrown.info
C-H Stretching: Aliphatic C-H stretching from the methyl and ethyl groups would appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching is expected as weaker bands above 3000 cm⁻¹.
C=O Stretching: The carbonyl (C=O) stretch of the ester group is one of the most intense absorptions in the IR spectrum. Its position is influenced by conjugation with the benzene (B151609) ring and the intramolecular hydrogen bond. It is predicted to be in the 1670-1690 cm⁻¹ range. docbrown.info
C=C Stretching: Aromatic ring C=C stretching vibrations will produce several sharp peaks in the 1450-1600 cm⁻¹ region.
C-O Stretching: Two distinct C-O stretching bands are expected: one for the ester (Ar-COO -CH₃) and another for the phenol (B47542) (Ar-O H), typically appearing in the 1100-1300 cm⁻¹ region.
The following table details the expected characteristic vibrational frequencies.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| O-H stretch | Phenolic -OH | 3100 - 3300 | Strong, Broad |
| C-H stretch | Aromatic | 3000 - 3100 | Medium to Weak |
| C-H stretch | Aliphatic (Ethyl, Methyl) | 2850 - 3000 | Medium |
| C=O stretch | Ester | 1670 - 1690 | Strong |
| C=C stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong, Sharp |
| C-O stretch | Ester & Phenol | 1100 - 1300 | Strong |
| C-H bend | Aromatic | 750 - 900 | Strong |
This interactive table summarizes the predicted IR and Raman active vibrational modes for functional group identification.
X-ray Crystallography for Solid-State Structural Conformation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsional angles, and the packing of molecules in the crystal lattice, which is governed by intermolecular forces.
Research Findings:
A published crystal structure for this compound is not currently available. However, analysis of related structures, such as various parabens (n-alkyl 4-hydroxybenzoate (B8730719) esters), provides a strong basis for predicting its solid-state conformation. acs.orgnih.govresearchgate.net
A crystallographic analysis of this compound would be expected to reveal:
Molecular Conformation: The benzene ring would be largely planar. The analysis would determine the rotational orientation (torsional angles) of the methyl ester and ethyl substituent groups relative to the plane of the ring.
Intramolecular Hydrogen Bonding: The analysis would confirm the presence and provide precise geometric details (O-H···O distance and angle) of the strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen of the ester.
Crystal Packing: The molecules would pack in a way that maximizes packing efficiency, likely forming layered structures or herringbone motifs, influenced by the planarity of the aromatic core and the steric bulk of the substituents.
The table below outlines the key structural parameters that would be determined from a successful X-ray crystallographic study.
| Parameter | Description | Expected Significance |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the fundamental crystal system and lattice. |
| Space Group | The set of symmetry operations that describe the crystal's structure. | Reveals the symmetry within the crystal lattice. |
| Bond Lengths & Angles | Precise distances between bonded atoms and angles between adjacent bonds. | Confirms the covalent structure and reveals any strain. |
| Torsional Angles | The rotational angle between planes defined by sets of four atoms. | Describes the 3D conformation of the ester and ethyl groups. |
| Hydrogen Bond Geometry | Distances and angles of intermolecular and intramolecular hydrogen bonds. | Key to understanding the forces that stabilize the crystal structure. acs.org |
| Crystal Packing Motif | The overall arrangement of molecules in the crystal lattice (e.g., layers, chains). | Provides insight into the solid-state properties of the compound. nih.gov |
This interactive table describes the data that would be obtained from an X-ray crystallography experiment.
Computational Chemistry and Molecular Modeling of Methyl 3 Ethyl 2 Hydroxybenzoate Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, such as atoms and molecules. iosrjournals.org It is widely used to predict molecular geometries, vibrational frequencies, and various electronic properties that determine a molecule's reactivity. aps.orgmdpi.com By calculating the distribution of electron density, DFT can accurately reproduce structural parameters and predict sites of chemical reactivity. researchgate.net
For instance, DFT calculations performed on the related compound methyl salicylate (B1505791) using the B3LYP method and a 6-311+G(d,p) basis set have shown that the predicted geometry can effectively reproduce the actual structural parameters. researchgate.net Such studies often involve optimizing the molecular structure to its lowest energy state and then calculating properties like vibrational frequencies. The comparison between theoretical and experimental frequencies serves to validate the computational model. researchgate.net
Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for an Analogous Compound (Methyl Salicylate) This table demonstrates the application of DFT in vibrational analysis for a structurally similar compound, as specific data for Methyl 3-ethyl-2-hydroxybenzoate is not available.
| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) |
| C-H Asymmetric Stretch | 2954 | 2960 |
| C-H Symmetric Stretch | 2864 | 2800 |
| C-O-C Asymmetric Stretch | 1218 | 1204 |
| C-O-C Symmetric Stretch | 1092 | 1063 |
Source: Adapted from studies on Methyl Salicylate. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scispace.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a more reactive molecule that is more polarizable. iosrjournals.org This analysis is crucial for understanding intramolecular charge transfer, where an electron is transferred between different parts of a molecule upon excitation. irjweb.com
Studies on various benzoic acid derivatives show how substitutions on the ring affect the frontier orbital energies. scispace.com The electron-releasing effect of a methyl group, for example, tends to raise the energies of the FMOs. researchgate.net Global reactivity descriptors, such as chemical hardness, electronegativity, and the electrophilicity index, can be calculated from HOMO and LUMO energies to further quantify reactivity. irjweb.com
Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for Benzoic Acid Derivatives This table provides example data for related benzoic acid compounds to illustrate the principles of HOMO-LUMO analysis, as specific data for this compound is not available.
| Compound | E HOMO (eV) | E LUMO (eV) | ΔE Gap (eV) |
| Benzoic Acid | -10.02 | -1.53 | 8.49 |
| 2-hydroxybenzoic acid | -9.54 | -1.21 | 8.33 |
| 2-methylbenzoic acid | -9.62 | -1.32 | 8.30 |
Source: Adapted from theoretical studies on aromatic carboxylic acids. scispace.comresearchgate.net
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-protein interaction. The output includes a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and a predicted binding pose, which shows how the ligand fits into the target's active site. nih.gov
While specific docking studies for this compound were not identified, research on related salicylate esters and their glycosides demonstrates the utility of this approach. For example, molecular docking has been used to evaluate the binding activity of methyl salicylate glycosides against various protein targets, revealing binding affinities ranging from -4.7 to -109.2 kcal/mol depending on the target. nih.gov Similarly, in silico molecular docking has been used to investigate the estrogenic activity of various salicylate esters by predicting their interaction with the human estrogen receptor. researchgate.net The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's binding pocket.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics in Biological Contexts
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. oatext.com These simulations provide detailed information on the conformational flexibility of a molecule and its dynamic interactions with its environment, such as a solvent or a biological membrane. nih.gov MD is particularly useful for assessing the stability of ligand-protein complexes predicted by molecular docking and for studying how small molecules interact with and permeate lipid bilayers. oatext.com
For example, MD simulations have been used to study the interaction of parabens (esters of p-hydroxybenzoic acid) with model cell membranes (DPPC bilayers) and the transport protein human serum albumin (HSA). oatext.com These simulations showed that certain parabens could spontaneously adsorb into and penetrate the membrane. The studies also refined protein-ligand predictions by analyzing the stability of hydrogen bond networks over the simulation time, providing a more dynamic picture of the interaction than static docking alone. oatext.comnih.gov Such simulations could be applied to this compound to understand its likely behavior in biological systems, such as its ability to cross cell membranes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govbio-hpc.eu The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds based on calculated molecular properties, known as descriptors. researchgate.net
A QSAR study typically involves:
Compiling a dataset of compounds with known biological activities.
Calculating a wide range of molecular descriptors for each compound (e.g., electronic, steric, hydrophobic).
Using statistical methods, like multiple linear regression, to build a model that correlates a subset of these descriptors with the observed activity. researchgate.net
Validating the model to ensure its predictive power. nih.gov
For example, a QSAR study on the antifungal activity of p-hydroxybenzoate esters suggested that the LUMO energy (E-LUMO) and the dipole moment (μ) were the main factors contributing to their activity. researchgate.net The resulting model showed a high correlation coefficient (R = 0.9910), indicating its potential to guide the design of new esters with enhanced antifungal properties. researchgate.net Such a model, if developed for a series including this compound, could predict its potential for a specific biological effect.
Environmental Fate and Ecotoxicological Research of Benzoate Esters
Biodegradation Pathways in Aquatic and Terrestrial Environments
The biodegradation of benzoate (B1203000) and its derivatives is a key process in their removal from the environment. In both aquatic and terrestrial systems, microbial communities play a central role in the breakdown of these compounds.
Aerobic Biodegradation: Under aerobic conditions, the biodegradation of aromatic compounds like benzoate esters typically begins with the enzymatic hydroxylation of the aromatic ring. For 4-hydroxybenzoic acid (4-HBA), a related compound, bacteria such as Pseudarthrobacter phenanthrenivorans Sphe3 can hydroxylate it to protocatechuate (PCA). nih.gov This intermediate then undergoes ring cleavage by dioxygenases, leading to products that can enter the tricarboxylic acid (TCA) cycle. nih.gov Another pathway involves the activation of benzoate to benzoyl-CoA, which is then dearomatized and further metabolized. rivm.nl For alkylated benzoates, the degradation can be initiated by oxidation of the alkyl chain. researchgate.net It is plausible that Methyl 3-ethyl-2-hydroxybenzoate follows a similar pathway, with initial hydrolysis of the ester bond to form 3-ethyl-2-hydroxybenzoic acid, followed by hydroxylation and ring cleavage.
Anaerobic Biodegradation: In the absence of oxygen, the anaerobic degradation of benzoates is initiated by the formation of benzoyl-CoA. rivm.nl This is followed by the reduction of the aromatic ring and a subsequent modified β-oxidation pathway. rivm.nl The presence of alkyl groups on the benzene (B151609) ring can influence the specific degradation pathway, as seen in the case of 4-alkylbenzoates where specific enzymes are involved in processing the alkylated benzoyl-CoA intermediate. nih.gov
Factors Influencing Biodegradation: The rate and extent of biodegradation are influenced by several environmental factors. Soil moisture is a critical parameter, with optimal degradation rates for some aryl hydrocarbons observed at soil moisture content between 50% and 70% of field capacity. mdpi.com Temperature also plays a significant role, with higher temperatures generally leading to faster degradation rates. mdpi.com The structure of the benzoate ester itself is also important. For instance, with parabens (alkyl esters of p-hydroxybenzoic acid), the length of the alkyl chain can affect biodegradability. rivm.nl
The microbial communities present in soil and water that are frequently exposed to contaminants may adapt, enhancing their capacity to degrade persistent organic pollutants. nih.gov For example, bacteria of the genus Hydrogenophaga have been shown to be involved in the biodegradation of 3- and 4-hydroxybenzoates. nih.gov
Photolytic and Chemical Degradation Processes in Environmental Matrices
In addition to biodegradation, photolytic and chemical degradation can contribute to the transformation of benzoate esters in the environment, particularly in aquatic systems.
Photodegradation: Direct and indirect photolysis are significant abiotic processes for the transformation of organic compounds in aquatic environments. nih.gov Direct photolysis involves the absorption of sunlight by the compound, leading to its degradation. Indirect photolysis occurs when other substances in the water, known as photosensitizers (like humic substances), absorb light and produce reactive oxygen species (ROS) that then degrade the target compound. nih.gov
While specific data for this compound is unavailable, studies on other aromatic compounds provide insights. For example, the photodegradation rates of benzodiazepines in water vary significantly depending on their chemical structure, with half-lives ranging from less than a day to several hundred days under simulated summer sunlight. nih.gov The presence of humic and fulvic acids can either inhibit or enhance photodegradation rates. nih.gov Research on the organic UV filter oxybenzone (B1678072) (BP3), a benzophenone (B1666685) derivative, showed that its photodegradation is significantly faster in aerosols compared to bulk solutions and is enhanced by the presence of salts and other photosensitizers. acs.org This suggests that the environmental matrix plays a crucial role in the photolytic fate of such compounds.
Chemical Degradation: Chemical degradation processes, such as hydrolysis, can also be relevant for benzoate esters. The ester linkage in this compound can be susceptible to hydrolysis, especially under alkaline or acidic conditions, which would yield methanol (B129727) and 3-ethyl-2-hydroxybenzoic acid. This process can be a precursor to further microbial degradation.
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Routes for Substituted Benzoate (B1203000) Esters
The demand for greener and more efficient chemical processes is steering the synthesis of benzoate esters away from traditional methods. Research is increasingly focused on sustainable approaches that minimize waste, reduce energy consumption, and utilize environmentally benign reagents. nih.gov
Key strategies include:
Microwave-Assisted Synthesis: The use of microwave activation is being explored to accelerate reaction times and improve yields for the synthesis of aromatic esters. nih.gov
Phase Transfer Catalysis (PTC): Solid-liquid solvent-free PTC is a promising eco-friendly methodology for synthesizing esters like salicylates and cinnamates. nih.gov
Acidic Catalysis in Dry Media: The use of heterogeneous catalysts like p-toluenesulfonic acid (PTSA) in dry media offers a simplified and improved procedure for classical esterification. nih.gov
Multistep Routes: Complex structures can be achieved through carefully designed multistep syntheses, such as the selective chlorination of sucrose, which involves protecting alcohol groups as benzoate esters before subsequent reactions. wikipedia.org
| Synthetic Method | Key Features | Advantages | Relevant Ester Classes |
|---|---|---|---|
| Microwave (MW) Activation | Uses microwave energy to heat reactions. | Faster reaction times, often higher yields. nih.gov | Cinnamates, Salicylates, Benzoates nih.gov |
| Phase Transfer Catalysis (PTC) | Involves a catalyst to facilitate migration of a reactant from one phase into another where reaction occurs. Often solvent-free. | Improved and simplified procedures, eco-friendly ("Green Chemistry"). nih.gov | Cinnamic, Salicylic (B10762653), and 4-(dimethylamino)benzoic esters nih.gov |
| Acidic Catalysis in Dry Media | Uses a solid acid catalyst (e.g., PTSA) without a solvent. | Good yields, simple heterogeneous mixture of reagents. nih.gov | 4-hydroxybenzoates nih.gov |
Advanced Mechanistic Elucidation of Chemical Reactivity and Biological Interactions
Understanding the precise mechanisms by which substituted benzoate esters interact with biological systems is crucial for developing new therapeutic agents. Future research will leverage advanced spectroscopic and analytical techniques to probe these interactions at a molecular level.
For instance, studies on 3-hydroxybenzoic acid, a related compound, have shown that its binding to enzymes like 3-hydroxybenzoate-6-hydroxylase can be monitored through changes in fluorescence and circular dichroism spectra. nih.gov This suggests the formation of a stable enzyme-substrate complex without major changes to the enzyme's backbone structure. nih.gov The binding strength can be affected by modifying specific amino acid residues (arginine, histidine, or tryptophan), indicating their role in the interaction. nih.gov
Similarly, research on methyl p-hydroxybenzoate (methylparaben) in rat mast cells has revealed its ability to increase intracellular Ca²⁺ concentrations. nih.gov While the compound mobilizes calcium, it does not independently trigger histamine (B1213489) release, suggesting a complex mechanism of action that may involve the activation of phospholipase C (PLC) without sufficient protein kinase C (PKC) activity for degranulation. nih.gov These types of detailed mechanistic studies provide a blueprint for investigating the specific biological activities of Methyl 3-ethyl-2-hydroxybenzoate.
Rational Design and Synthesis of Biologically Active Analogues with Enhanced Specificity
The principles of rational drug design are being increasingly applied to the development of novel benzoate ester analogues with improved therapeutic properties. This involves modifying the core structure to enhance binding affinity, selectivity, and biological stability.
Strategies in this area include:
Homologation and Isosterism: Applying linear homologation (extending carbon chains) and isosterism (substituting atoms or groups with others of similar properties) can be used to design and compare the chemical and biological stability of ester series. researchgate.net
QSAR and Molecular Docking: Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are powerful computational tools. They are used to synthesize and test derivatives, such as eugenyl benzoate analogues, to identify compounds with high inhibitory activity against specific targets like the BCL-2 protein in cancer cells. nih.gov
Target-Oriented Synthesis: Research into inhibitors for enzymes like oestrone sulphatase, a target in hormone-dependent breast cancer, has led to the synthesis of various benzoic acid-based esters. nih.gov Such studies have shown a strong correlation between the inhibitory activity and the hydrophobicity (logP) of the parent compound, guiding the design of more potent inhibitors. nih.gov
Integration of Multiscale Computational and Experimental Approaches in Drug Discovery and Materials Science
The synergy between computational modeling and experimental validation is accelerating research in both drug discovery and materials science. nih.govbeilstein-journals.org For compounds like this compound, this integrated approach can predict properties and guide experimental work, saving time and resources.
| Technique | Description | Application in Benzoate Ester Research |
|---|---|---|
| Virtual Screening | Computationally screens large libraries of compounds to identify those most likely to bind to a drug target. nih.gov | Identifying novel benzoate ester-based ligands for targets like HIV-1 entry inhibitors or protein kinase inhibitors. nih.gov |
| 3D-QSAR | Relates the 3D properties of molecules to their biological activity. nih.gov | Developing models (CoMFA/CoMSIA) to predict the activity of new analogues and guide their synthesis. nih.gov |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govbeilstein-journals.org | Investigating the binding modes of eugenyl benzoate derivatives to the BCL-2 protein to understand inhibitory mechanisms. nih.gov |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. nih.govbeilstein-journals.org | Understanding the flexibility of the target protein and the dynamic interactions within a protein-ligand complex. nih.govbeilstein-journals.org |
By combining these in silico methods with experimental data, researchers can generate homology models for target proteins, investigate molecular mechanisms of inhibition, and perform Structure-Activity Relationship (SAR) analysis. nih.gov This integrated workflow is essential for discovering functional lead compounds and designing improved derivatives with optimized pharmacokinetics and therapeutic outcomes. researchgate.netnih.gov
Contributions to Environmental Remediation and Sustainable Chemistry through Biodegradation Studies
Substituted benzoates are common in industrial applications and can accumulate in the environment. nih.gov Studying their biodegradation is key to developing effective environmental remediation strategies and promoting sustainable chemistry.
Research has shown that microorganisms are capable of degrading benzoate and its derivatives. ontosight.ai For example, 4-hydroxybenzoic acid (4-HBA) can be biodegraded by bacteria like Pseudarthrobacter phenanthrenivorans, which uses it as a sole carbon and energy source. nih.gov The primary degradation mechanism involves hydroxylation to form protocatechuate, which is then cleaved and funneled into the tricarboxylic acid cycle. nih.gov
However, the process can be complex. The presence of other compounds, like acetate (B1210297) or even benzoate itself, can inhibit the degradation of related molecules like terephthalate. nih.govresearchgate.net Understanding these interactions is critical for designing effective bioremediation systems, such as two-stage reactors for treating industrial wastewater. nih.gov Although sodium benzoate is considered easily biodegradable, its degradation rate can be affected by the presence of other preferable carbon or nitrogen sources, highlighting the need to analyze the interplay of various nutrients for successful field applications. nih.govchemrxiv.org Studies on the radiolytic degradation of hydroxybenzoates also contribute to understanding their environmental fate and developing advanced oxidation processes for their removal. researchgate.net
Q & A
Q. What are the optimal synthetic routes for Methyl 3-ethyl-2-hydroxybenzoate, and how can reaction conditions be optimized?
this compound can be synthesized via esterification or coupling reactions. For example, analogous methods for similar benzoates involve stepwise functionalization:
- Esterification : React 3-ethyl-2-hydroxybenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux. Monitor completion via TLC or HPLC .
- Coupling reactions : Use DIPEA (N,N-diisopropylethylamine) as a base to facilitate nucleophilic substitution, as demonstrated in triazine-based benzoate synthesis (35°C, 26 h reaction time) .
- Purification : Recrystallize using low-polarity solvents (e.g., hexane/ethyl acetate) or column chromatography. Validate purity via NMR (¹H/¹³C) and HPLC (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : Assign aromatic protons (δ 6.5–8.0 ppm) and ester methyl groups (δ 3.8–4.0 ppm). Compare with analogs like Methyl 3-formamido-4-hydroxybenzoate .
- IR spectroscopy : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) groups .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, as done for Methyl 3-hydroxy-4-(3-methylbut-2-enyloxy)benzoate (space group P2₁/c, R-factor <0.05) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., UV/Vis vs. FTIR) for this compound derivatives be resolved?
Conflicting data may arise from solvent effects or tautomerism. Mitigate this by:
- Solvent standardization : Use consistent solvents (e.g., DMSO-d₆ for NMR, KBr pellets for IR) .
- Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate UV/Vis spectra and compare with experimental λ_max values .
- Multi-technique cross-validation : Combine NMR, IR, and mass spectrometry to confirm functional group assignments .
Q. What strategies improve the thermal stability of this compound in material science applications?
Thermal degradation studies on related benzoates (e.g., 3-methyl benzoate complexes) show:
- Coordination complexes : Form metal complexes (e.g., Co(II) or Zn(II)) to enhance stability. [M(N₂H₄)₂(mb)₂]·H₂O complexes retain stability up to 250°C .
- Protective groups : Introduce electron-withdrawing substituents (e.g., fluorine) to reduce ester hydrolysis .
- Thermogravimetric analysis (TGA) : Monitor decomposition onset temperatures (~180–220°C for similar esters) to optimize storage conditions .
Q. How does this compound interact with biological targets (e.g., DNA or enzymes)?
Studies on analogous compounds (e.g., 3-benzoyl-4-hydroxy-2-methylbenzothiazine) reveal:
- DNA binding : Use UV/Vis titration and viscometry to assess intercalation. Calculate binding constants (Kₐ ~10⁴ M⁻¹) and thermodynamic parameters (ΔH, ΔS) via van’t Hoff plots .
- Enzyme inhibition : Screen against targets like cyclooxygenase-2 (COX-2) using molecular docking (AutoDock Vina) and validate via enzyme activity assays .
- Cellular uptake : Employ fluorescence labeling (e.g., dansyl derivatives) to track intracellular localization .
Methodological Tables
Table 1: Key Spectroscopic Data for this compound Analogs
Table 2: Thermodynamic Parameters for DNA Binding (Analog Study)
| Compound | Kₐ (M⁻¹) | ΔH (kJ/mol) | ΔS (J/mol·K) | Method |
|---|---|---|---|---|
| 3-Benzoyl-4-hydroxy-2-methylbenzothiazine | 2.5×10⁴ | -34.2 | -45.8 | UV/Vis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
